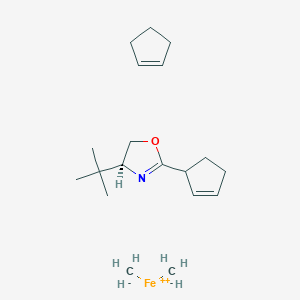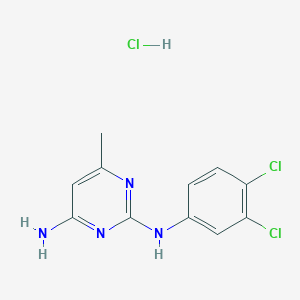![molecular formula C18H21N7O2S B2729646 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034408-80-3](/img/structure/B2729646.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study explores benzothiazole derivatives' corrosion inhibitory effects on steel in hydrochloric acid solutions. These inhibitors, including similar compounds, demonstrate high efficiency and stability, suggesting potential applications in protecting metals against corrosion. The study combines experimental techniques with quantum chemical calculations to provide a comprehensive understanding of the inhibition mechanisms (Hu et al., 2016).
Antimicrobial and Anti-Inflammatory Activities
Another research area involves synthesizing novel compounds for potential pharmaceutical applications. For example, derivatives of benzothiazole have been studied for their antimicrobial and anti-inflammatory activities. These studies reveal that certain derivatives show significant inhibitory activities against various enzymes and microorganisms, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis and Chemical Reactions
The synthesis of 1,3,5-triazine derivatives and their subsequent reactions offer insights into creating various compounds with potential research and industrial applications. These synthetic pathways enable the production of compounds with specific properties, such as those with antimicrobial activities or those useful in materials science (Li-hu, 2014).
Molecular Structure and Inhibitory Profile
Compounds incorporating 1,3,5-triazine moieties have been investigated for their molecular structures and inhibitory profiles against enzymes relevant to diseases like Alzheimer's and Parkinson's. These studies provide valuable insights into designing new therapeutic agents (Lolak et al., 2020).
Electrochemical and Quantum Chemical Studies
Research on benzimidazole derivatives as corrosion inhibitors for steel in acidic environments highlights the importance of electrochemical and quantum chemical studies. These studies help understand the molecular basis of corrosion inhibition and guide the design of more effective inhibitors (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-24(2)17-21-15(22-18(23-17)25-5-7-27-8-6-25)10-19-16(26)12-3-4-13-14(9-12)28-11-20-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWFDKZAYGUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2729564.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2729570.png)

![1-(3-(Allyloxy)phenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729572.png)




![methyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729578.png)

![1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B2729582.png)
![5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2729584.png)